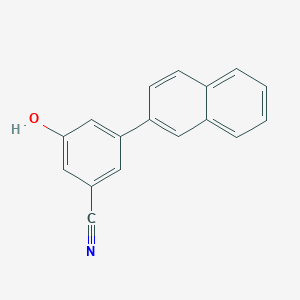

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile

Description

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile is a substituted benzonitrile derivative featuring a hydroxyl group at position 3 and a naphthalen-2-yl substituent at position 5 of the benzene ring. The nitrile (-C≡N) group confers stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-hydroxy-5-naphthalen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-11-12-7-16(10-17(19)8-12)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEXQMSRFJEHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684817 | |

| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-54-2 | |

| Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with 2-naphthylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-Oxo-5-(naphthalen-2-yl)benzonitrile.

Reduction: 3-Hydroxy-5-(naphthalen-2-yl)benzylamine.

Substitution: 3-Alkoxy-5-(naphthalen-2-yl)benzonitrile or 3-Acyloxy-5-(naphthalen-2-yl)benzonitrile.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile has been investigated for its pharmacological properties. The compound's structural features suggest potential activity against various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of naphthalene compounds exhibit antimicrobial properties. This compound could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

- Analgesic and Anti-inflammatory Potential : Similar compounds have shown promise as analgesics and anti-inflammatory agents. The structure of this compound may allow for modifications that enhance these properties, potentially leading to new treatments for pain and inflammation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules.

- Synthesis of Heterocycles : this compound can be utilized in the synthesis of various heterocyclic compounds. Its reactivity with different electrophiles allows for the formation of novel structures that are valuable in pharmaceuticals and agrochemicals .

- Building Block for Complex Molecules : This compound can act as a building block for synthesizing larger, more complex organic molecules. Its functional groups enable further reactions that can lead to diverse chemical entities used in research and industry .

Materials Science

In materials science, this compound has potential applications due to its unique chemical properties.

- Dyes and Pigments : Naphthalene derivatives are often used in dye production due to their vibrant colors and stability. The compound could be explored as a precursor for synthesizing new dyes or pigments with specific properties .

- Polymer Additives : The compound may also find use as an additive in polymers, enhancing their thermal stability and UV resistance. Such applications are crucial in developing materials for outdoor use or high-performance applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various naphthalene derivatives, including this compound. The results indicated that modifications to the naphthalene structure significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced activity against resistant strains of bacteria.

Case Study 2: Synthesis Pathways

Research on synthetic pathways involving this compound demonstrated its versatility as a synthetic intermediate. By reacting with organolithium reagents, researchers successfully created new derivatives with improved pharmacological profiles, showcasing the compound's potential in drug discovery efforts.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzonitrile

- Structure : Features a 2-oxopyrrolidin-1-yl group at position 5 instead of naphthalene.

- Synthesis : Produced via BBr₃-mediated demethylation of 3-methoxy-5-(2-oxopyrrolidin-1-yl)benzonitrile, yielding 18.71% with LCMS [M+H]+ 203.20 .

- The lactam group may engage in hydrogen bonding, altering biological interactions.

4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzonitrile

- Structure: Incorporates a thiazole ring linked to naphthalen-2-yl at position 4, with an amino group bridging to the benzonitrile core .

- Properties : Higher molecular weight ([M+H]+ 327.94) due to the thiazole moiety. The compound exhibits 99% LC-UV purity, suggesting stability under analytical conditions. The thiazole ring introduces additional hydrogen-bonding and π-stacking capabilities, relevant for kinase inhibition or protein interactions.

3-Hydroxy-5-(2-methylquinolin-7-yl)benzonitrile

- Structure: Substitutes naphthalene with a 2-methylquinolin-7-yl group, introducing a nitrogen-containing heterocycle .

- Implications: The quinoline moiety enhances electron-withdrawing effects and planar rigidity, which may improve cross-membrane transport or target specificity in neurological disorders.

Steric and Electronic Effects

- Naphthalene vs. However, its extended aromatic system favors π-π interactions, as observed in calcium-sensing receptor modulators .

- Cyanide Group Reactivity : The nitrile group in benzonitrile derivatives can undergo transformations to amines, amides, or carboxylic acids, offering versatility in prodrug design. This contrasts with nitrobenzene derivatives, which exhibit distinct electronic profiles despite similar dipole moments .

Data Table: Key Comparative Properties

Biological Activity

3-Hydroxy-5-(naphthalen-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring with a naphthalene moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem reported its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was shown to reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and specificity. Additionally, the nitrile group may participate in electron-withdrawing interactions that further modulate biological activity .

Comparative Analysis

When compared to structurally similar compounds, such as other substituted benzonitriles, this compound exhibits unique properties that enhance its biological efficacy. For instance, while other analogues may show limited antimicrobial activity, this compound's structural features allow for broader spectrum activity against both gram-positive and gram-negative bacteria .

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Hydroxybenzaldehyde | Moderate | Low |

| Naphthalene | Low | None |

Q & A

Q. Analytical validation :

- X-ray crystallography (XRD) : Resolve molecular geometry and confirm regioselectivity using programs like SHELXL .

- FTIR spectroscopy : Identify CN (2220–2240 cm⁻¹) and OH (3200–3600 cm⁻¹) stretching modes .

- NMR : ¹H/¹³C NMR to verify substitution patterns and purity (>95% by integration).

Basic: How can hydrogen-bonding interactions of the nitrile group be characterized experimentally?

Answer:

The nitrile group participates in hydrogen bonding, influencing solubility and reactivity. Key methods include:

- Temperature-dependent FTIR : Monitor shifts in CN stretching frequency (e.g., ~2230 cm⁻¹ in non-polar solvents vs. ~2215 cm⁻¹ in protic solvents like H₂O) to quantify H-bond strength .

- UV-Vis spectroscopy : Analyze solvatochromic shifts in π→π* transitions to infer solvent interactions .

- Surface tension measurements : Assess adsorption at liquid interfaces (e.g., benzonitrile derivatives show orientation-dependent surface energy) .

Advanced: What computational strategies predict the adsorption behavior of this compound on metal surfaces, and how do they compare with experimental data?

Answer:

Adsorption studies are critical for catalysis or sensor applications. Methodological steps include:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate binding energies on Ag, Au, or Pd surfaces. Focus on interactions between the nitrile group and metal d-orbitals .

- Molecular Dynamics (MD) : Simulate orientation dynamics at liquid-metal interfaces (e.g., benzonitrile derivatives adopt tilted configurations on Au surfaces) .

- Validation : Compare with X-ray Photoelectron Spectroscopy (XPS) for surface bonding motifs or Electrochemical Impedance Spectroscopy (EIS) for adsorption kinetics .

Data contradiction resolution : If simulations predict flat adsorption but experiments suggest tilted geometry, revisit solvent effects or surface roughness in models .

Advanced: How to resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

Discrepancies often arise from approximations in computational models. Mitigation strategies:

- Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-calculated frequencies for better agreement with experimental IR bands .

- Solvent modeling : Use implicit (e.g., PCM) or explicit solvent models to account for H-bonding effects in aqueous environments .

- Experimental replication : Ensure spectra are acquired under inert conditions (e.g., Ar atmosphere) to avoid oxidation artifacts .

Example : If the theoretical CN stretch is 20 cm⁻¹ higher than observed, re-examine basis set choice (e.g., B3LYP/6-311++G(d,p) vs. larger basis sets) .

Advanced: What mechanistic insights explain the compound’s dissociation pathways under high-energy conditions?

Answer:

Mass spectrometry and ion fragmentation studies reveal dissociation behavior:

- Collision-Induced Dissociation (CID) : Dominant pathways include loss of HCN or CO from the benzonitrile core. Compare with benzonitrile’s fragmentation (e.g., C₆H₄⁺ → C₄H₂⁺ + C₂H₂) .

- Theoretical modeling : Use ab initio methods (e.g., CCSD(T)) to map potential energy surfaces for bond cleavage .

- Contradiction analysis : If experimental fragments (e.g., m/z 50) are absent in simulations, check for overlooked transition states or non-adiabatic effects .

Advanced: How does plasma polymerization modify the compound’s properties for material science applications?

Answer:

RF plasma polymerization can create thin films with tailored electronic properties:

- Process optimization : Adjust RF power (10–100 W) and pressure (0.1–1 Torr) to balance film density and functional group retention .

- Characterization : Use XPS to monitor CN bond preservation and Ellipsometry to measure film thickness.

- Contradictions : If films show unexpected conductivity, investigate cross-linking degree via Raman spectroscopy or AFM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.